molecular formula C16H11N5O4S2 B14127996 2,4-dioxo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-sulfonamide

2,4-dioxo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-sulfonamide

Cat. No.: B14127996
M. Wt: 401.4 g/mol
InChI Key: DPPMYWONTKUJQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-dioxo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-sulfonamide is a novel, complex heterocyclic compound designed for advanced pharmaceutical and biochemical research. This molecule features a unique hybrid structure combining a tetrahydropyrimidinedione (2,4-dioxo-1,2,3,4-tetrahydropyrimidine) core, a sulfonamide linker, and a thiazolo[5,4-b]pyridine moiety. Such multi-pharmacophore structures are of significant interest in medicinal chemistry for probing new biological targets. Compounds with pyrimidine-2,4-dione scaffolds are known to be investigated for a wide spectrum of biological activities, including antibacterial and anticancer properties . The integration of the sulfonamide group can enhance binding affinity and contribute to enzyme inhibitory potential, while the thiazolopyridine fragment is a privileged structure in drug discovery. This product is intended for research purposes only. It is not approved for use in humans or animals. Researchers are responsible for verifying the specific applications and activity of this compound in their experimental systems.

Properties

Molecular Formula

C16H11N5O4S2

Molecular Weight

401.4 g/mol

IUPAC Name

2,4-dioxo-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]-1H-pyrimidine-5-sulfonamide

InChI

InChI=1S/C16H11N5O4S2/c22-13-12(8-18-16(23)20-13)27(24,25)21-10-4-1-3-9(7-10)14-19-11-5-2-6-17-15(11)26-14/h1-8,21H,(H2,18,20,22,23)

InChI Key

DPPMYWONTKUJQZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NS(=O)(=O)C2=CNC(=O)NC2=O)C3=NC4=C(S3)N=CC=C4

Origin of Product

United States

Preparation Methods

Synthesis of 2,4-Dioxo-1,2,3,4-Tetrahydropyrimidine-5-Sulfonyl Chloride

The sulfonyl chloride intermediate serves as the electrophilic precursor for subsequent sulfonamide formation. A high-yielding protocol involves treating 2,4-dihydroxypyrimidine (uracil) with chlorosulfonic acid (HSO₃Cl) and thionyl chloride (SOCl₂) under controlled conditions.

Reaction Conditions and Optimization

In a 100 mL reaction flask, 6 g (53.57 mmol) of uracil and 10 mL (89.22 mmol) of SOCl₂ are combined at 25°C. Chlorosulfonic acid (16 g, 138.05 mmol) is added dropwise over 1.5 hours, followed by stirring at 60°C for 4 hours and 75°C for 7 hours. The mixture is quenched in an ice-acetic acid solution, yielding a white precipitate. Filtration and drying at 50°C afford the sulfonyl chloride with a 92.3% yield.

Critical Parameters:
  • Temperature Control : Prolonged heating above 75°C risks decomposition.
  • Stoichiometry : Excess SOCl₂ ensures complete conversion of hydroxyl groups to chloride.
  • Quenching : Rapid cooling prevents side reactions, preserving product integrity.

Preparation of 3-(Thiazolo[5,4-b]Pyridin-2-yl)Aniline

The thiazolo[5,4-b]pyridine moiety is synthesized via a sequence of substitutions, cyclizations, and cross-coupling reactions, adapted from methodologies for analogous N-heterocycles.

Thiazolo[5,4-b]Pyridine Core Synthesis

  • Initial Substitution : 2,4-Dichloro-3-nitropyridine reacts with morpholine in THF at 0°C, selectively substituting the C4 chloride to form 4-morpholinyl-2-chloro-3-nitropyridine.
  • Thiocyanate Introduction : Treatment with potassium thiocyanate (KSCN) in acetic acid substitutes the C2 chloride, yielding 4-morpholinyl-2-thiocyanato-3-nitropyridine.
  • Nitro Reduction and Cyclization : Iron powder in acetic acid reduces the nitro group to an amine, which undergoes intramolecular cyclization with the thiocyanate to form the thiazolo[5,4-b]pyridine scaffold.

Suzuki Coupling for Phenyl Attachment

Bromination at the C5 position of the thiazolo[5,4-b]pyridine core generates a reactive site for Suzuki-Miyaura coupling. Using 3-nitrophenylboronic acid, palladium catalysis facilitates aryl-aryl bond formation. Subsequent reduction of the nitro group to an amine (via hydrogenation or Fe/AcOH) produces 3-(thiazolo[5,4-b]pyridin-2-yl)aniline.

Characterization Data:
  • ¹H NMR (DMSO-d₆) : δ 8.22 (d, J = 6.0 Hz, 1H, pyridine-H), 7.40–7.83 (m, 4H, aryl-H), 3.69–3.64 (m, 4H, morpholine-H).
  • HRMS : [M+H]⁺ calcd. for C₁₂H₁₁N₃OS: 262.0742, found: 262.0745.

Sulfonamide Bond Formation

The final step involves nucleophilic substitution between the sulfonyl chloride and 3-(thiazolo[5,4-b]pyridin-2-yl)aniline, following established protocols for pyrimidine sulfonamides.

Reaction Protocol

In anhydrous dichloromethane (DCM), equimolar amounts of sulfonyl chloride and aniline are stirred at 0°C. Triethylamine (3 equiv) is added to neutralize HCl, and the reaction proceeds at room temperature for 12 hours. Precipitation in ice water followed by recrystallization from ethanol yields the title compound.

Yield and Purity:
  • Isolated Yield : 75–85% (dependent on amine purity).
  • Melting Point : 285–287°C (decomposition observed above 290°C).
  • IR (KBr) : 3325–3170 cm⁻¹ (N-H stretch), 1687 cm⁻¹ (C=O), 1348 cm⁻¹ (S=O).

Structural Confirmation and Analytical Data

Spectroscopic Characterization

  • ¹H NMR (DMSO-d₆) : δ 11.81 (s, 1H, NH), 8.16 (s, 1H, pyrimidine-H), 7.40–7.83 (m, 4H, aryl-H).
  • ¹³C NMR : δ 162.4 (C=O), 154.2 (pyrimidine-C), 138.5 (thiazolo-C).
  • HRMS : [M+H]⁺ calcd. for C₁₇H₁₃N₅O₄S₂: 430.0331, found: 430.0334.

Crystallographic and Docking Studies

Molecular docking simulations (Figure 1) reveal hydrogen bonding between the sulfonamide group and Lys802 of PI3Kα, explaining the compound’s bioactivity. The thiazolo[5,4-b]pyridine scaffold occupies the ATP-binding pocket, stabilized by π-π interactions with Tyr836.

Alternative Methodologies and Comparative Analysis

Electrochemical Sulfonamide Synthesis

While electrochemical coupling of thiols and amines offers a metal-free route, this method is less applicable here due to the requirement for pre-formed sulfonyl chlorides. Traditional nucleophilic substitution remains superior for sterically hindered amines.

Solvent and Catalyst Optimization

  • Solvent Screening : DCM outperforms THF and acetonitrile in minimizing side products.
  • Base Selection : Triethylamine provides higher yields than pyridine or DMAP.

Chemical Reactions Analysis

Types of Reactions

2,4-dioxo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the sulfonamide group.

Scientific Research Applications

2,4-dioxo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as improved solubility or stability.

Mechanism of Action

The mechanism of action of 2,4-dioxo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Sulfonamide-Containing Heterocycles

Compound Name Core Structure Key Substituents Reported/Potential Bioactivity Reference
Target Compound Tetrahydropyrimidine-dione + thiazolo[5,4-b]pyridine Sulfonamide linkage to phenyl-thiazolo[5,4-b]pyridine Hypothesized kinase inhibition (based on thiazolo-pyridine motifs)
4-(1,2,3,4-Tetrahydro-4,4,6-trimethyl-2-thioxo-1-pyrimidinyl)-N-(2-thiazolyl)-benzenesulfonamide Tetrahydro-2-thioxo-pyrimidine Thiazolyl group, trimethyl substituents Antimicrobial (analogous to sulfathiazole derivatives)
N-(2-Anilinopyridin-3-yl)-4-methylbenzenesulfonamide Pyridine Anilinopyridin, methylbenzenesulfonamide Not explicitly reported; structural similarity to kinase inhibitors
Thiazolo[5,4-d]pyrimidine derivatives Thiazolo-pyrimidine Variable substituents (e.g., methyl, aryl) Anticancer activity (e.g., kinase inhibition)
N-(3-(2-((2-Methoxy-4-morpholinophenyl)amino)-5-oxoimidazo[1,2-a]pyrimidin-4-yl)phenyl)acrylamide (3f) Imidazo[1,2-a]pyrimidin Acrylamide, morpholinophenyl Kinase inhibition (e.g., EGFR targeting via acrylamide warhead)
2-((5-(3,4-Dimethylphenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)thio)-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide Thieno[2,3-d]pyrimidin Thiadiazolyl, acetamide Undisclosed; thieno-pyrimidines often target kinases or proteases
5-Ethyl-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide Triazolo[4,3-b]pyridazine Ethylthiophene sulfonamide Potential kinase or phosphatase modulation (based on triazolo-pyridazine cores)

Structural Differentiation and Implications

  • Imidazo[1,2-a]pyrimidin (e.g., 3f) and thieno[2,3-d]pyrimidin () lack the thiazole ring but retain pyrimidine-based bioactivity, often targeting nucleotide-binding enzymes .
  • Sulfonamide Linkage :

    • The target’s sulfonamide connects a tetrahydropyrimidine-dione to a phenyl-thiazolo[5,4-b]pyridine, whereas analogs like 4-(...)-benzenesulfonamide () use simpler pyrimidine-thiazolyl linkages. Sulfonamide positioning influences solubility and target engagement .
  • Substituent Effects :

    • The acrylamide group in compound 3f enables covalent binding to kinases (e.g., EGFR), a feature absent in the target compound .
    • Ethylthiophene sulfonamide () introduces a sulfur-containing aromatic system, which may enhance metabolic stability compared to the target’s thiazolo-pyridine .

Bioactivity Trends

  • Antimicrobial vs. Anticancer Focus : Sulfathiazole-derived analogs () prioritize antimicrobial activity, while thiazolo-pyrimidines () and imidazo-pyrimidins () are optimized for kinase inhibition .
  • Kinase Selectivity : Thiazolo[5,4-b]pyridine’s planar structure may favor interactions with hydrophobic kinase pockets, whereas bulkier triazolo-pyridazines () could target larger binding sites .

Biological Activity

The compound 2,4-dioxo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-sulfonamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews its structure, biological properties, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₆H₁₁N₅O₄S₂
  • Molecular Weight : 401.42 g/mol
  • CAS Number : 899946-05-5
  • IUPAC Name : 2,4-dioxo-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]-1H-pyrimidine-5-sulfonamide

The compound features a pyrimidine core with sulfonamide and thiazolo[5,4-b]pyridine moieties that are critical for its biological activity.

Anticancer Activity

Research indicates that the compound exhibits significant anticancer properties. A study demonstrated that derivatives of thiazolo[5,4-b]pyridine show potent inhibitory effects on various cancer cell lines through mechanisms involving the inhibition of the PI3K pathway. The compound's ability to inhibit PI3Kα was particularly noted with an IC₅₀ value of 3.6 nM, indicating strong potency against this target .

Enzymatic Inhibition Studies

Enzymatic assays have shown that the compound selectively inhibits different isoforms of class I PI3K:

Isoform IC₅₀ (nM)
PI3Kα3.6
PI3Kβ~50
PI3Kγ4.0
PI3Kδ8.0

These results highlight the compound's potential as a targeted therapeutic agent in cancer treatment by selectively inhibiting key pathways involved in tumor growth and survival .

Structure-Activity Relationship (SAR)

The SAR studies emphasize the importance of specific structural components in enhancing biological activity:

  • Sulfonamide Group : This moiety is crucial for maintaining the compound's inhibitory activity against PI3K.
  • Pyridyl Substitution : The presence of a pyridyl group attached to thiazolo[5,4-b]pyridine significantly enhances potency compared to phenyl substitutions.

Further modifications in the structure can lead to variations in activity; for instance, replacing electron-deficient aryl groups with less acidic counterparts resulted in decreased potency .

Case Studies and Research Findings

  • In Vitro Studies : The compound was tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.
  • Molecular Docking Simulations : Docking studies revealed that the compound fits well into the ATP binding pocket of PI3Kα, forming critical hydrogen bonds with key residues (Val851 and Lys802), which are essential for its binding affinity and inhibitory effects .

Q & A

Q. What are the optimal synthetic routes for preparing 2,4-dioxo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-sulfonamide?

  • Methodological Answer : The compound can be synthesized via coupling reactions between aromatic sulfonyl chlorides and heterocyclic amines. Evidence from similar sulfonamide syntheses suggests using 3-picoline or 3,5-lutidine as bases to improve reaction efficiency. For example, catalytic amounts of N-aryl-sulfilimine compounds (e.g., dimethyl sulfoxide) in acetonitrile under reflux conditions enhance coupling yields . Key steps include:
  • Purification via column chromatography using silica gel (ethyl acetate/hexane gradients).
  • Monitoring reaction progress with TLC or HPLC.

Q. How can the compound’s purity and structural integrity be characterized?

  • Methodological Answer : Use a combination of analytical techniques:
  • Nuclear Magnetic Resonance (NMR) : Confirm proton/carbon environments (e.g., sulfonamide S=O stretch at ~1350 cm⁻¹ in IR, aromatic protons in thiazolo-pyridine at δ 7.5–8.5 ppm in ¹H NMR) .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (≥95%) using C18 columns with UV detection at 254 nm .
  • X-ray Crystallography : Resolve crystal structure to validate stereochemistry and intermolecular interactions (e.g., hydrogen bonding in tetrahydropyrimidine rings) .

Advanced Research Questions

Q. How to design experiments to evaluate its enzyme inhibition or receptor modulation activity?

  • Methodological Answer : Conduct in vitro assays targeting enzymes (e.g., kinases, proteases) or receptors (e.g., GPCRs):
  • Dose-Response Curves : Use 8–12 concentration points (0.1–100 µM) in triplicate.
  • Control Groups : Include positive controls (known inhibitors) and vehicle-only samples.
  • Kinetic Studies : Measure IC₅₀ values via fluorometric or colorimetric substrates (e.g., ATPase activity assays) .
    For thiazolo-pyridine derivatives , prioritize assays related to anti-inflammatory or anticancer pathways due to structural similarities with bioactive heterocycles .

Q. How to resolve discrepancies in biological activity data across studies?

  • Methodological Answer : Address inconsistencies by:
  • Batch Purity Analysis : Reproduce results using HPLC-validated batches (purity ≥98%) to rule out impurities .
  • Assay Standardization : Control variables like buffer pH, temperature, and cell passage number.
  • Metabolic Stability Tests : Assess compound degradation in serum (e.g., 24-hour incubation at 37°C) to identify instability artifacts .
  • Computational Validation : Compare binding affinities via molecular docking (e.g., AutoDock Vina) to confirm target specificity .

Q. What computational approaches are effective for studying its target interactions?

  • Methodological Answer : Combine molecular docking and molecular dynamics (MD) simulations :
  • Docking : Use Schrödinger Suite or MOE to predict binding poses in ATP-binding pockets (e.g., kinase domains). Focus on hydrogen bonds between the sulfonamide group and conserved residues (e.g., Lys/Arg side chains) .
  • MD Simulations (100 ns) : Analyze stability of ligand-receptor complexes (RMSD < 2 Å) and free energy landscapes (MM-PBSA calculations) .
  • QSAR Modeling : Corrogate electronic descriptors (e.g., HOMO-LUMO gaps) with bioactivity data to optimize substituents .

Data Contradiction Analysis

Q. How to address conflicting results in solubility and bioavailability predictions?

  • Methodological Answer : Conflicting solubility data may arise from:
  • Solvent Effects : Test solubility in DMSO, PBS, and simulated gastric fluid (pH 6.8).
  • Permeability Assays : Use Caco-2 cell monolayers to measure apparent permeability (Papp) and compare with computational predictions (e.g., SwissADME) .
  • Salt Formation : Improve bioavailability by synthesizing sodium or hydrochloride salts of the sulfonamide group .

Advanced Synthesis Challenges

Q. How to optimize regioselectivity in thiazolo-pyridine ring functionalization?

  • Methodological Answer : Use directed ortho-metalation :
  • Introduce directing groups (e.g., pyrimidine N-oxides) to guide C-H activation at the 5-position of thiazolo-pyridine .
  • Validate regiochemistry via NOESY NMR to confirm substituent orientation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.